6-Fluoro-1-nitronaphthalene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

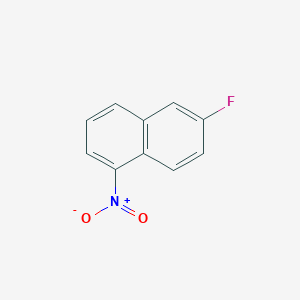

6-Fluoro-1-nitronaphthalene is an organic compound that belongs to the class of nitronaphthalenes It is characterized by the presence of a fluorine atom and a nitro group attached to a naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1-nitronaphthalene can be achieved through a modified Schiemann reaction. This involves the diazotization of the corresponding nitroamine fluoborate salts in tetrahydrofuran, followed by the decomposition of the diazonium fluoborate salts . The reaction typically yields 10-15% of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and subsequent decomposition processes. The reaction conditions are carefully controlled to optimize yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography, ensures the removal of impurities and the isolation of the target compound .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Fluoro-1-nitronaphthalene undergoes various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with palladium catalysts or sodium borohydride.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products:

Reduction: The major product is 6-fluoro-1-aminonaphthalene.

Substitution: Depending on the substituent introduced, various derivatives of this compound can be obtained.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

One of the primary applications of 6-fluoro-1-nitronaphthalene is in organic synthesis, where it serves as a versatile building block for various chemical reactions. Its unique substitution pattern allows for selective reactions, making it valuable in the development of pharmaceuticals and agrochemicals. For instance, it has been utilized in the synthesis of complex nitrogen-containing compounds through nucleophilic aromatic substitution reactions, which are crucial for drug development.

Material Science

In material science, this compound is explored for its potential use in organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of fluorine can enhance the electronic properties of materials, leading to improved efficiency and stability in electronic devices.

Case Study 1: Pharmaceutical Development

A notable study highlighted the use of this compound as an intermediate in synthesizing novel antidepressant compounds. Researchers demonstrated that modifying the nitro group could lead to variations in pharmacological activity, emphasizing the importance of structural modifications in drug design .

Case Study 2: Catalysis

Another significant application involves its role as a catalyst in various reactions. A recent investigation into catalytic processes revealed that this compound could facilitate diastereoselective reactions, showcasing its effectiveness in producing specific stereoisomers with high selectivity . This property is particularly valuable in synthesizing chiral compounds used in pharmaceuticals.

Data Tables

Wirkmechanismus

The mechanism of action of 6-Fluoro-1-nitronaphthalene involves its interaction with specific molecular targets and pathways. For instance, the reduction of the nitro group to an amine can lead to the formation of reactive intermediates that interact with cellular components. The compound’s effects are mediated through its ability to undergo redox reactions and form covalent bonds with biomolecules .

Vergleich Mit ähnlichen Verbindungen

1-Nitronaphthalene: Similar in structure but lacks the fluorine atom.

2-Fluoro-1-nitronaphthalene: Another isomer with the fluorine atom in a different position, affecting its reactivity and applications.

Uniqueness: 6-Fluoro-1-nitronaphthalene is unique due to the specific positioning of the fluorine and nitro groups, which confer distinct chemical properties and reactivity. This makes it valuable for targeted synthetic applications and research studies.

Biologische Aktivität

6-Fluoro-1-nitronaphthalene is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a nitro group on the naphthalene ring. Its chemical structure can be represented as follows:

This configuration allows for unique interactions with biological molecules, influencing its biological activity.

The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects:

- Redox Reactions : The nitro group can participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells.

- Covalent Bond Formation : The compound may form covalent bonds with biomolecules, affecting protein function and signaling pathways.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. Studies suggest that derivatives of this compound may inhibit the growth of various bacteria and fungi, potentially serving as lead compounds for antibiotic development .

- Anticancer Properties : The compound’s ability to induce DNA damage and apoptosis in cancer cells has been documented. The nitro group plays a crucial role in this activity by generating cytotoxic metabolites .

- Toxicological Effects : While exhibiting therapeutic potential, this compound also poses risks. It has been shown to induce mutagenicity in bacterial models and hepatotoxicity in animal studies .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Potential Applications

Given its diverse biological activities, this compound has potential applications in:

Eigenschaften

IUPAC Name |

6-fluoro-1-nitronaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12(13)14/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQJIKQKMWNTEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)F)C(=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.